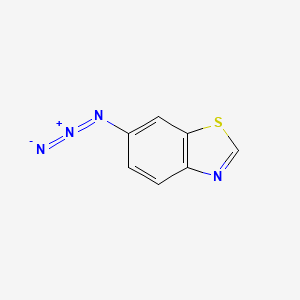

6-Azido-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Azido-1,3-benzothiazole is an aromatic heterocyclic compound that features a benzothiazole ring substituted with an azido group at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 6-chloro-1,3-benzothiazole, is treated with sodium azide in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 6-Azido-1,3-benzothiazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azide compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Azido-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed:

Triazoles: Formed from cycloaddition reactions.

Substituted Benzothiazoles: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 6-azido-1,3-benzothiazole derivatives. Research indicates that compounds derived from this structure exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Case Studies:

- A study synthesized various benzothiazole derivatives, including this compound, which were tested for their Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial effects with MIC values as low as 8 μg/mL for certain derivatives, indicating a potential for development into effective antibacterial agents .

- Another investigation focused on the synthesis of triazole derivatives from benzothiazoles, which demonstrated enhanced antibacterial potency compared to standard drugs like ciprofloxacin. The incorporation of the azido group was crucial in improving the bioactivity of these compounds .

Photochemical Reactivity

The photochemical properties of this compound have been extensively studied, particularly its ability to undergo photolysis to form reactive intermediates known as nitrenes. These intermediates can participate in various chemical reactions, making them valuable in synthetic chemistry.

Key Findings:

- Research has shown that upon exposure to light, this compound can generate nitrenes that can be utilized in aziridination reactions. This process expands the utility of the compound in synthesizing complex organic molecules .

- The ability of this compound to react under photochemical conditions opens avenues for its application in material sciences, particularly in developing photoresponsive materials and drug delivery systems .

Therapeutic Potential

The therapeutic applications of compounds related to this compound are diverse, with ongoing research investigating their efficacy in treating various diseases.

Therapeutic Areas:

- Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents. For instance, thiazole-bearing analogues have been reported to exhibit significant anticonvulsant properties in animal models .

- Anticancer Activity: The structural framework of benzothiazoles has been linked to anticancer activity, with studies revealing that certain derivatives can inhibit cancer cell proliferation effectively. The incorporation of azido groups may enhance this activity by facilitating interactions with biological targets .

Summary Table: Applications of this compound

Wirkmechanismus

The mechanism of action of 6-Azido-1,3-benzothiazole largely depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzothiazole: The parent compound without the azido substitution.

6-Chloro-1,3-benzothiazole: A precursor in the synthesis of 6-Azido-1,3-benzothiazole.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and selective chemical modifications .

Biologische Aktivität

6-Azido-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The information is synthesized from various scientific studies and reviews.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activity. The azido group (-N₃) is known to enhance reactivity and can participate in various chemical transformations.

Antimicrobial Activity

Benzothiazoles, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds in this class exhibit activity against a range of bacteria and fungi:

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance:

- Cell Line Studies : In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines. The compound was found to induce apoptosis in cancer cells by increasing the expression of caspases (caspase-3, -8, and -9), which are critical in the apoptotic pathway .

- Mechanistic Insights : Research has shown that benzothiazoles can inhibit key signaling pathways involved in cancer progression. For example, compounds similar to this compound were found to hinder AKT and ERK signaling pathways in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 0.31 | Induces apoptosis via procaspase-3 activation |

| A549 | 0.24 | Inhibits AKT and ERK pathways |

| HCT116 | >10 | Minimal antiproliferative response |

Anti-inflammatory Activity

Benzothiazoles are also recognized for their anti-inflammatory properties:

- Cytokine Inhibition : Compounds derived from benzothiazoles have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role for this compound in managing inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical and preclinical settings:

- Study on Anticancer Properties : A study involving a series of benzothiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The most promising derivative exhibited an IC50 value of 0.31 µM against procaspase-3 activation .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of benzothiazoles revealed that certain derivatives could inhibit bacterial growth effectively, suggesting that modifications to the benzothiazole structure could enhance its bioactivity .

Eigenschaften

IUPAC Name |

6-azido-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-11-10-5-1-2-6-7(3-5)12-4-9-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUZGEQMYYZTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.